molecular formula C7H9NO B1342688 5-Ethylpyridin-2-ol CAS No. 53428-03-8

5-Ethylpyridin-2-ol

Cat. No.: B1342688
CAS No.: 53428-03-8
M. Wt: 123.15 g/mol
InChI Key: ORMQFHJGBAPKHK-UHFFFAOYSA-N
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Description

5-Ethylpyridin-2-ol is an organic compound belonging to the pyridine family, characterized by a pyridine ring substituted with an ethyl group at the 5-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyridin-2-ol can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with ethylating agents under controlled conditions. For instance, the ethylation of pyridin-2-ol using ethyl halides in the presence of a base can yield this compound. Another method involves the use of Grignard reagents, where the reaction of pyridin-2-ol with ethylmagnesium bromide can produce the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the ethylation of pyridin-2-ol. The choice of solvents, temperature, and pressure conditions are crucial factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Ethylpyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, piperidines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Ethylpyridin-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethylpyridin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 2-position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ethyl group at the 5-position can affect the compound’s lipophilicity and membrane permeability, impacting its biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Ethylpyridin-2-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its specific substitution pattern allows for targeted interactions in biological systems and specialized uses in industrial processes .

Properties

IUPAC Name

5-ethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-6-3-4-7(9)8-5-6/h3-5H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMQFHJGBAPKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598403
Record name 5-Ethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53428-03-8
Record name 5-Ethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ETHYL-2-PYRIDINOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 2-methoxy-5-vinyl-pyridine (2 g) in anhydrous MeOH was added Pd/C (10 wt %, 100 mg). The mixture was stirred under H2 atmosphere for 5 hours before it was filtered through a pad of celite. The solvent was removed in vacuo and the residue was taken directly into next step without further purification. The crude product from previous step was dissolved in anhydrous MeCN. To this solution was added NaI (3.3 g, 21.9 mmol) and TMSCI (2.8 mL, 21.9 mmol). The resulting mixture was heated to 65° C. for 5 hours before it was filtered through a pad of celite. The filtrate was concentrated in vacuo and the residue was purified by flash column chromatography to afford the desired product (1.5 g, 83% yield). 1H NMR (300 MHz, CDCl3): δ 1.17 (t, J=7.5 Hz, 3 H), 2.39–2.49 (m, 2 H), 6.50–6.58 (m, 1 H), 7.15 (s, 1 H), 7.35–7.45 (m, 1 H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
3.3 g
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

To a solution of 2-methoxy-5-vinyl-pyridine (2 g) in anhydrous MeOH was added Pd/C (10 wt %, 100 mg). The mixture was stirred under H2 atmosphere for 5 hours before it was filtered through a pad of celite. The solvent was removed in vacuo and the residue was taken directly into next step without further purification. The crude product from previous step was dissolved in anhydrous MeCN. To this solution was added NaI (3.3 g, 21.9 mmol) and TMSCl (2.8 mL, 21.9 mmol). The resulting mixture was heated to 65° C. for 5 hours before it was filtered through a pad of celite. The filtrate was concentrated in vacuo and the residue was purified by flash column chromatography to afford the desired product (1.5 g, 83% yield). 1H NMR (300 MHz, CDCl3): δ 1.17 (t, J=7.5 Hz, 3 H), 2.39-2.49 (m, 2 H), 6.50-6.58 (m, 1 H), 7.15 (s, 1 H), 7.35-7.45 (m, 1 H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Yield
83%

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